JPE-1375 Procurement Guide: Understanding This Peptidomimetic C5aR1 Antagonist for Inflammation & Complement Research
JPE-1375 is a hexameric linear peptidomimetic small molecule (MW 955.08) [1] that functions as a selective antagonist of the complement C5a receptor 1 (C5aR1/CD88) . It was developed through systematic optimization of cyclic peptide C5aR1 antagonist backbones, particularly PMX53, to improve receptor specificity and in vivo activity [2]. JPE-1375 inhibits C5a binding to human C5aR with an IC₅₀ of 111 nM in transfected HEK-293 cells [3] and demonstrates high microsomal stability and activity in murine models [4].
Linear peptidomimetic C5aR1 antagonist with reported receptor specificity improvement
Transient pharmacodynamic profile supports time-resolved in vivo blockade
[1] Schnatbaum, K., et al. (2006). Peptidomimetic C5a receptor antagonists with hydrophobic substitutions at the C-terminus: Increased receptor specificity and in vivo activity. Bioorganic & Medicinal Chemistry Letters, 16(19), 5088-5092. View Source
[2] Schnatbaum, K., et al. (2006). Peptidomimetic C5a receptor antagonists with hydrophobic substitutions at the C-terminus: Increased receptor specificity and in vivo activity. Bioorganic & Medicinal Chemistry Letters, 16(19), 5088-5092. View Source
[3] Boor, P., et al. (2007). Complement C5 Mediates Experimental Tubulointerstitial Fibrosis. Journal of the American Society of Nephrology, 18(5), 1508-1515. View Source
[4] Schnatbaum, K., et al. (2006). Peptidomimetic C5a receptor antagonists with hydrophobic substitutions at the C-terminus: Increased receptor specificity and in vivo activity. Bioorganic & Medicinal Chemistry Letters, 16(19), 5088-5092. View Source
Why JPE-1375 Cannot Be Simply Replaced with Another C5aR1 Antagonist: A Comparator-Based Analysis
While multiple C5aR1 antagonists exist (PMX53, PMX205, avacopan, W-54011, DF2593A), substitution with JPE-1375 is not straightforward. JPE-1375 is a linear peptidomimetic designed specifically to reduce off-target activities seen with earlier cyclic peptides like PMX53 (e.g., NK2 and MrgX2 receptor interactions) [1]. Its in vivo active duration is significantly shorter than PMX53 (<2 hours vs. up to 6 hours), making it more suitable for acute, time-defined studies [2]. Its pharmacokinetic profile, characterized by a very short half-life (0.13 h) and low volume of distribution at steady state (Vss 0.66 μg/mL), contrasts sharply with PMX53 (t1/2 1.30 h, Vss 8.11 μg/mL) [3]. Furthermore, JPE-1375's potency in inhibiting PVL-induced cytotoxicity is not equivalent to avacopan, PMX205, or W-54011, as shown in head-to-head studies [4]. These quantifiable differences mandate compound-specific selection based on experimental goals rather than simple class-level substitution.
Attribute
JPE-1375
PMX53 / Other Antagonists
In Vivo PD Duration
Short, suited for acute blockade
Extended (PMX53); may limit temporal control
Off-Target Profile
Designed for reduced NK2/MrgX2 interaction
PMX53 has known NK2/MrgX2 activity; may confound signaling readouts
PVL Cytoprotection
No significant protective shift in PVL assays
Avacopan, PMX205, W-54011 demonstrate protective shifts; preferred for PVL research
[1] Schnatbaum, K., et al. (2006). Peptidomimetic C5a receptor antagonists with hydrophobic substitutions at the C-terminus: Increased receptor specificity and in vivo activity. Bioorganic & Medicinal Chemistry Letters, 16(19), 5088-5092. View Source
[2] Cui, C. S., et al. (2022). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. ACS Pharmacology & Translational Science, 5(1), 41-51. View Source
[3] Cui, C. S., et al. (2022). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. ACS Pharmacology & Translational Science, 5(1), 41-51. View Source
[4] Grebe, T., et al. (2024). Exploration of compounds to inhibit the Panton-Valentine leukocidin of Staphylococcus aureus. Medical Microbiology and Immunology, 213(1), 19. View Source
JPE-1375: Head-to-Head Quantitative Differentiation Against Key Comparators
In Vivo Pharmacodynamic Duration: JPE-1375 Exhibits Significantly Shorter ET50 than PMX53 in Mouse Model
In a head-to-head comparison using a mouse C5a pharmacodynamic model, JPE-1375 demonstrated a significantly shorter in vivo active duration compared to PMX53 [1]. This difference is critical for experimental designs requiring acute, time-defined C5aR1 blockade.
In Vivo PD DurationHead-to-head
ET50 1.3 h (JPE-1375) vs 14.0 h (PMX53) 90.7% shorter
Supports time-defined C5aR1 blockade studies
Mouse model, 1 mg/kg i.v., PMN mobilization
PharmacodynamicsIn Vivo EfficacyC5aR1 Antagonism
Evidence Dimension
Median Effective Time (ET50) for Inhibition of PMN Mobilization
Target Compound Data
ET50 = 1.3 h
Comparator Or Baseline
PMX53 ET50 = 14.0 h
Quantified Difference
JPE-1375's ET50 is 90.7% shorter than PMX53
Conditions
Mouse model; intravenous pretreatment with 1 mg/kg of compound; measurement of C5a-induced circulating PMNs
Why This Matters
A shorter duration of action allows for precise temporal control in acute inflammation studies and reduces confounding from prolonged target engagement.
PharmacodynamicsIn Vivo EfficacyC5aR1 Antagonism
[1] Cui, C. S., et al. (2022). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. ACS Pharmacology & Translational Science, 5(1), 41-51. View Source
Pharmacokinetic Differentiation: JPE-1375's Rapid Clearance and Minimal Distribution Volume vs. PMX53
Direct pharmacokinetic analysis following a single 1 mg/kg i.v. dose in WT mice revealed stark differences in elimination and distribution parameters between JPE-1375 and PMX53 [1].
PK ProfileHead-to-head
t1/2 0.13 vs 1.30 h; Vss 0.66 vs 8.11 µg/mL 10–14.8× lower values for JPE-1375
Rapid clearance supports clean on/off PD profile
C57BL/6J mice, single i.v. 1 mg/kg
PharmacokineticsDrug MetabolismIn Vivo Exposure
Evidence Dimension
Pharmacokinetic Parameters: Elimination Half-Life (t1/2), Volume of Distribution at Steady State (Vss), Mean Residence Time (MRT)
JPE-1375's t1/2 is 10x shorter, Vss is 12.3x smaller, and MRT is 14.8x shorter than PMX53
Conditions
C57BL/6J wild-type mice; single i.v. dose of 1 mg/kg; plasma concentration measured over 90 minutes
Why This Matters
Rapid clearance and minimal tissue distribution make JPE-1375 ideal for studies requiring a clean 'on/off' pharmacodynamic profile, avoiding the extended washout periods needed for compounds like PMX53.
PharmacokineticsDrug MetabolismIn Vivo Exposure
[1] Cui, C. S., et al. (2022). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. ACS Pharmacology & Translational Science, 5(1), 41-51. View Source
PVL Cytotoxicity Protection: JPE-1375 Shows Lower Protective Efficacy than Avacopan, PMX205, and W-54011 In Vitro
A 2024 study tested six C5aR (ant)agonists head-to-head for their ability to attenuate Panton-Valentine leukocidin (PVL)-induced cytotoxicity on human PMNs [1]. JPE-1375 was included but did not achieve the significant EC50 shifts observed with other compounds.
PVL CytoprotectionHead-to-head
No significant EC50 shift for JPE-1375; comparators produce 3.6–4.3× shifts
JPE-1375 may not be appropriate for PVL assays
Human PMN in vitro assay; consider avacopan, PMX205, W-54011
Shift in half-maximal effective concentration (EC50) of PVL for cytotoxicity on human PMNs
Target Compound Data
No significant shift in PVL EC50
Comparator Or Baseline
Avacopan, PMX205, and W-54011 all produced 3.6- to 4.3-fold shifts in PVL EC50
Quantified Difference
JPE-1375 lacked the protective effect seen with comparators
Conditions
In vitro assay on human polymorphonuclear neutrophils (PMNs); pre-treatment with C5aR antagonists prior to PVL exposure
Why This Matters
For research specifically targeting PVL-mediated cytotoxicity, avacopan, PMX205, or W-54011 are the appropriate tool compounds; JPE-1375 should not be selected for this application.
[1] Grebe, T., et al. (2024). Exploration of compounds to inhibit the Panton-Valentine leukocidin of Staphylococcus aureus. Medical Microbiology and Immunology, 213(1), 19. View Source
Receptor Specificity: JPE-1375 Was Engineered to Reduce PMX53's Off-Target Activities
JPE-1375 was developed through rational design to improve upon the receptor specificity of its predecessor, PMX53 [1]. PMX53 has documented off-target activity at tachykinin NK2 and MrgX2 receptors, which can confound results in certain experimental systems [2].
Receptor SpecificityData to verify
Designed to reduce off-target NK2/MrgX2 activity vs PMX53
Potential cleaner tool for C5aR1-focused studies
Limited direct profiling data; verify in relevant assay
Receptor SelectivityOff-Target EffectsDrug Design
Evidence Dimension
Reported Off-Target Receptor Interactions
Target Compound Data
Designed for high receptor specificity; no reported NK2 or MrgX2 activity
Comparator Or Baseline
PMX53: known to interact with NK2 and MrgX2 receptors
Quantified Difference
JPE-1375's off-target profile is improved by design, though direct side-by-side off-target screening data is not publicly available in full
Conditions
Receptor binding and functional assays
Why This Matters
For studies where off-target signaling (e.g., through MrgX2) could introduce experimental noise, JPE-1375 offers a potentially cleaner pharmacological tool compared to PMX53.
Receptor SelectivityOff-Target EffectsDrug Design
[1] Schnatbaum, K., et al. (2006). Peptidomimetic C5a receptor antagonists with hydrophobic substitutions at the C-terminus: Increased receptor specificity and in vivo activity. Bioorganic & Medicinal Chemistry Letters, 16(19), 5088-5092. View Source
[2] Schnatbaum, K., et al. (2006). Peptidomimetic C5a receptor antagonists with hydrophobic substitutions at the C-terminus: Increased receptor specificity and in vivo activity. Bioorganic & Medicinal Chemistry Letters, 16(19), 5088-5092. View Source
Optimal Research Applications for JPE-1375 Based on Quantitative Differentiation Evidence
Acute In Vivo Pharmacodynamic Studies Requiring Rapid On/Off C5aR1 Blockade
JPE-1375's short median effective time (ET50 = 1.3 h for PMN mobilization) and rapid clearance (t1/2 = 0.13 h) make it the preferred tool compound for experiments needing transient, well-defined C5aR1 inhibition, such as in acute inflammation models or time-resolved signaling studies [1].
Murine Models of Complement-Driven Inflammation (Arthus Reaction, Renal Fibrosis)
JPE-1375 exhibits high activity on murine C5aR and has been successfully employed in a mouse reverse passive Arthus reaction model and an experimental renal fibrosis model [1]. Its balanced human/murine potency (IC₅₀ = 111 nM on human C5aR) makes it a robust cross-species research tool for preclinical inflammation studies [2].
Where PMX53's known off-target activities at NK2 and MrgX2 receptors could confound interpretation, JPE-1375's improved receptor specificity design offers a cleaner alternative for C5aR1-focused mechanistic studies [1].
Ophthalmic Research (Geographic Atrophy / Dry AMD)
JPE-1375 was advanced to preclinical development by Jerini Ophthalmic specifically for geographic atrophy in dry age-related macular degeneration, targeting complement-driven inflammation in the eye [1]. This validated application supports its use in ocular complement research.
Application
Selection Property
Validation Focus
Acute Inflammation PD Studies
Transient C5aR1 blockade profile
Time-resolved PMN mobilization endpoints
Murine Complement Models (Arthus, Fibrosis)
Cross-species C5aR activity
In vivo complement inflammation readouts
C5aR1-Specific Mechanistic Studies
Reported reduced off-target interactions vs PMX53
Confirm absence of NK2/MrgX2 activity in assay
Ocular Complement Research
Preclinical ocular pathology model compatibility
Retinal complement pathway endpoints
[1] Cui, C. S., et al. (2022). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. ACS Pharmacology & Translational Science, 5(1), 41-51. View Source
[2] Boor, P., et al. (2007). Complement C5 Mediates Experimental Tubulointerstitial Fibrosis. Journal of the American Society of Nephrology, 18(5), 1508-1515. View Source
[3] Schnatbaum, K., et al. (2006). Peptidomimetic C5a receptor antagonists with hydrophobic substitutions at the C-terminus: Increased receptor specificity and in vivo activity. Bioorganic & Medicinal Chemistry Letters, 16(19), 5088-5092. View Source
[4] PMC Table 1 (2008). Complement inhibitors in development for geographic atrophy. View Source
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